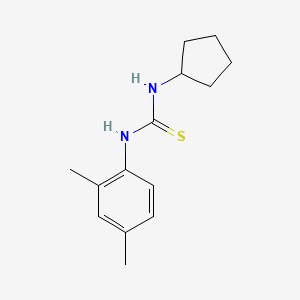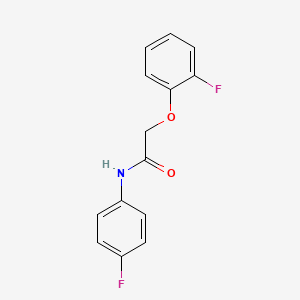
N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea, also known as CPDT, is a synthetic compound that belongs to the class of thiourea derivatives. CPDT has been widely studied for its potential use in scientific research applications due to its unique properties and mechanism of action.
作用機序
The mechanism of action of N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea is not fully understood, but it is thought to involve the inhibition of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a critical role in the regulation of cellular signaling pathways. By inhibiting PTPs, N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea can modulate the activity of various signaling pathways, leading to its anti-inflammatory, anti-tumor, and anti-viral effects.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in cells. N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea has also been shown to induce apoptosis in cancer cells and to inhibit viral replication.
実験室実験の利点と制限
N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential use in scientific research applications. However, there are also some limitations to its use. N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea is not very water-soluble, which can make it difficult to use in some experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the study of N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea. One area of research is to further investigate its mechanism of action and its effects on cellular signaling pathways. Another area of research is to explore its potential use in the treatment of various diseases, such as cancer and viral infections. Finally, there is a need to develop more water-soluble derivatives of N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea to improve its usability in lab experiments.
Conclusion:
In conclusion, N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea is a synthetic compound that has been extensively studied for its potential use in scientific research applications. It has anti-inflammatory, anti-tumor, and anti-viral properties, and it has been shown to modulate cellular signaling pathways by inhibiting PTPs. N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea has several advantages for use in lab experiments, but there are also some limitations to its use. Future research directions include further investigation of its mechanism of action and its potential use in the treatment of various diseases.
合成法
The synthesis of N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea involves the reaction of cyclopentylamine with 2,4-dimethylphenyl isothiocyanate. The reaction is carried out in anhydrous ethanol under reflux conditions, and the resulting product is purified using recrystallization. N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea is a white crystalline solid with a melting point of 176-178°C.
科学的研究の応用
N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea has been extensively studied for its potential use in scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. N-cyclopentyl-N'-(2,4-dimethylphenyl)thiourea has been used in studies to investigate the role of oxidative stress in various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use in the treatment of cancer, HIV, and other viral infections.
特性
IUPAC Name |
1-cyclopentyl-3-(2,4-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2S/c1-10-7-8-13(11(2)9-10)16-14(17)15-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCMFEJAAHOTDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200706 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Cyclopentyl-3-(2,4-dimethylphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5692712.png)

![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5692720.png)

![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5692742.png)

![[(2,6-dimethylphenyl)hydrazono]malononitrile](/img/structure/B5692753.png)
![2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5692755.png)
![3-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5692756.png)
![methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5692771.png)

![N-isopropyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5692809.png)
![3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5692817.png)
![4-ethoxy-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5692822.png)